molecular formula C7H4BrClN2 B12102260 7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine

7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B12102260
M. Wt: 231.48 g/mol
InChI Key: HSDUSPADONKSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine: is a heterocyclic compound with the following chemical structure:

C7H5BrN2\text{C}_7\text{H}_5\text{BrN}_2C7​H5​BrN2​

. It belongs to the pyrrolopyridine family and exhibits interesting properties due to its unique ring system.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors. For example, a key intermediate could be 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine . The bromination and chlorination steps are crucial for introducing the desired substituents.

Reaction Conditions:: The synthesis typically involves refluxing the precursor with suitable brominating and chlorinating agents in an appropriate solvent. Detailed reaction conditions and reagents can be found in the literature.

Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols. Optimization of reaction conditions and scalability are essential considerations.

Chemical Reactions Analysis

Reactivity:: 7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine participates in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions at the bromine or chlorine positions.

    Oxidation/Reduction Reactions: Depending on the functional groups present, it may be oxidized or reduced.

    Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are useful for further functionalization.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) or other brominating agents.

    Chlorination: Chlorine gas or chlorinating agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and suitable coupling partners.

Major Products:: The major products depend on the specific reaction conditions and substituents. Regioselectivity plays a crucial role in determining the final product.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use this compound as a building block for more complex molecules.

    Medicinal Chemistry: It serves as a scaffold for drug discovery due to its unique structure.

Biology and Medicine::

    Biological Studies: Scientists investigate its interactions with biological targets (e.g., enzymes, receptors).

    Drug Development: Derivatives may exhibit promising pharmacological activities.

Industry::

    Materials Science: Its properties make it relevant for materials and polymer science.

    Agrochemicals: It could find applications in crop protection.

Mechanism of Action

The exact mechanism of action depends on the specific context (e.g., drug development, biological studies). Molecular targets and pathways need further exploration.

Comparison with Similar Compounds

While 7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine is unique, similar compounds include:

    4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: .

  • Other pyrrolopyridines with varying substituents.

Biological Activity

7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom and a chlorine atom attached to the pyrrolo[2,3-c]pyridine framework, which enhances its reactivity and biological properties. The molecular formula of this compound is C7H6BrClN, with a molecular weight of approximately 221.49 g/mol.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in oncology and medicinal chemistry. Its derivatives have shown promising results against various cancer cell lines and other biological targets.

1. Anticancer Activity

The compound has been studied for its inhibitory effects on Fibroblast Growth Factor Receptors (FGFRs), which are implicated in the progression of several cancers. For instance, one study reported that derivatives of this compound exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM against FGFR1–4. Specifically, compound 4h demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis in 4T1 cells, along with inhibiting their migration and invasion capabilities .

CompoundFGFR Inhibition IC50 (nM)Cancer Cell Line Activity
4hFGFR1: 7Inhibited proliferation and induced apoptosis in 4T1 cells
FGFR2: 9
FGFR3: 25
FGFR4: 712

Although specific mechanisms for the action of this compound are not fully elucidated, studies suggest that its interaction with biological macromolecules is crucial for its efficacy. Techniques such as molecular docking simulations have been employed to explore binding affinities with various targets, which is essential for optimizing its pharmacological profile .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by the presence and position of substituents on the pyrrole and pyridine rings. Variations in halogen positioning have been shown to affect reactivity and biological activity significantly. For example, compounds with different halogen substitutions were evaluated for their antimicrobial, anti-inflammatory, antiviral, and antifungal activities, showcasing the versatility of this chemical scaffold in drug development .

Case Studies

Several studies have documented the biological activity of related pyrrolo derivatives:

  • Antimicrobial Activity : Pyrrolopyrazine derivatives including those similar to this compound have exhibited significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity comparable to established drugs like indomethacin, further suggesting their potential therapeutic applications beyond oncology .

Safety and Handling

Given the lack of comprehensive safety data on this compound, standard laboratory safety precautions should be observed when handling this compound. It is classified as corrosive and an irritant; therefore, appropriate personal protective equipment (PPE) should be used during synthesis and experimentation.

Properties

IUPAC Name

7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDUSPADONKSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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